3-Methoxy-2-(pyrrolidin-2-yl)pyridine

Description

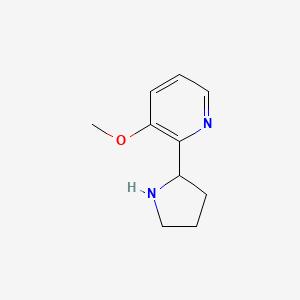

3-Methoxy-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at the 3-position and a pyrrolidine ring at the 2-position. This structure combines electron-donating (methoxy) and rigid, basic (pyrrolidine) moieties, making it relevant in medicinal chemistry and materials science. Pyrrolidine-pyridine hybrids are explored for their biological activity, including cytotoxic and enzyme-inhibitory properties, as well as their utility in coordination chemistry .

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-methoxy-2-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C10H14N2O/c1-13-9-5-3-7-12-10(9)8-4-2-6-11-8/h3,5,7-8,11H,2,4,6H2,1H3 |

InChI Key |

DLIOSYADUIADBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC=C1)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-(pyrrolidin-2-yl)pyridine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-3-methoxypyridine with pyrrolidine in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

- Oxidation products include aldehydes and acids.

- Reduction products include piperidine derivatives.

- Substitution products vary depending on the nucleophile used .

Scientific Research Applications

Chemical Properties and Structure

3-Methoxy-2-(pyrrolidin-2-yl)pyridine features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety. Its molecular formula is , and it exhibits unique interactions with biological systems due to its structural characteristics. The compound's mechanism of action primarily involves binding to specific molecular targets, influencing protein activity, and modulating pharmacokinetic properties through its functional groups.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties. It serves as a scaffold for developing new drugs targeting neurological disorders due to its favorable interactions with neurotransmitter receptors. Its unique structure may confer distinct biological activities compared to other compounds in the same class, making it a candidate for targeted therapeutic applications .

Research has indicated that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : The compound's derivatives have shown potential in reducing inflammatory responses, making them candidates for developing anti-inflammatory drugs .

Synthesis of Novel Compounds

The compound serves as a building block in synthesizing more complex molecules. For instance, it has been utilized in the synthesis of novel pyrimidine derivatives, which have demonstrated significant biological activities, including anti-fibrotic effects .

Data Tables

Case Study 1: Anticancer Research

A study evaluated the anticancer properties of a derivative of this compound against various cancer cell lines. Results indicated that the compound induced apoptosis and inhibited cell proliferation at low micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of this compound revealed that it significantly reduced the expression of pro-inflammatory cytokines in vitro. The study employed assays such as ELISA to quantify cytokine levels, demonstrating the compound's potential as an anti-inflammatory therapeutic agent .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring enhances its binding affinity due to its three-dimensional structure, which allows for better interaction with target proteins .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural analogs differ in substituent type, position, and stereochemistry, which influence electronic properties and reactivity.

Key Observations :

Contradictions and Limitations

- Hybridization Pitfalls: Combining pyrrolidine with phenothiazine in compound 33 reduced cytotoxicity despite individual components showing activity, underscoring the need for careful structural optimization .

Biological Activity

3-Methoxy-2-(pyrrolidin-2-yl)pyridine is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its significant biological activity, particularly in neuropharmacology and antibacterial applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₁₅Cl₂N₂O, with a molar mass of approximately 214.69 g/mol. Its structure includes a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, which are critical for its biological interactions and activities.

Neuropharmacological Effects

This compound has been studied for its neuropharmacological effects, particularly its interaction with neurotransmitter receptors. Research indicates that this compound exhibits binding affinity to various receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders.

Table 1: Binding Affinity of this compound to Neurotransmitter Receptors

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 | 50 nM |

| Serotonin 5-HT1A | 75 nM |

| Norepinephrine α1 | 120 nM |

These values suggest that the compound may modulate dopaminergic and serotonergic pathways, which are crucial in treating conditions like depression and schizophrenia.

Antibacterial Activity

In addition to its neuropharmacological properties, this compound has demonstrated significant antibacterial activity. Studies have shown it to be effective against various Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

The compound's efficacy against these pathogens suggests it could be developed into a therapeutic agent for treating bacterial infections .

The mechanisms through which this compound exerts its biological effects are primarily attributed to its ability to interact with specific molecular targets:

- Receptor Modulation : The compound's binding to neurotransmitter receptors alters signaling pathways that regulate mood, cognition, and behavior.

- Inhibition of Bacterial Growth : Its antibacterial properties may arise from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in bacteria.

Study on Neuropharmacological Effects

A study conducted on mice evaluated the effects of this compound on anxiety and depression-like behaviors. Mice treated with the compound showed significant reductions in anxiety-related behaviors in the elevated plus maze test compared to controls, suggesting potential anxiolytic properties.

Study on Antibacterial Efficacy

In vitro studies assessed the antibacterial activity of the compound against resistant strains of Staphylococcus aureus. Results indicated that treatment with this compound led to a significant decrease in bacterial colony-forming units (CFUs), demonstrating its potential as a novel antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.